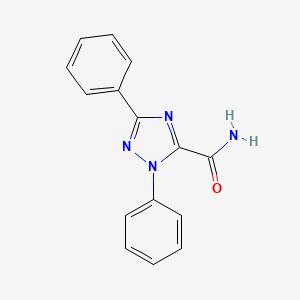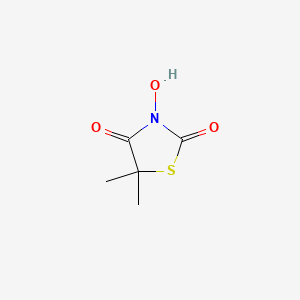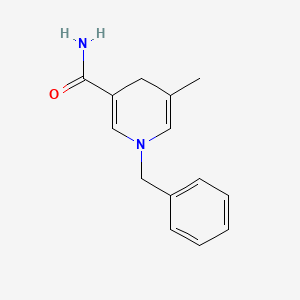
1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide can be synthesized using multi-component one-pot and green synthetic methodologies. These methods involve the use of various reagents and catalysts to achieve high yield and purity. The synthesis typically includes the condensation of benzylamine, methyl acetoacetate, and an appropriate aldehyde under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves scalable synthetic routes that ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, reducing the time and cost associated with large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The benzyl and methyl groups can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a calcium channel blocker, influencing cellular processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, hypertension, and other conditions.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers .
Comparación Con Compuestos Similares
- Nifedipine
- Amlodipine
- Nicardipine
- Nimodipine
Comparison: 1-Benzyl-5-methyl-1,4-dihydropyridine-3-carboxamide shares structural similarities with other dihydropyridine calcium channel blockers but is unique due to its specific substituents (benzyl and methyl groups). These differences can influence its pharmacokinetic properties, potency, and selectivity for calcium channels .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject for further research and development.
Propiedades
Número CAS |
114261-04-0 |
|---|---|
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-benzyl-5-methyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H16N2O/c1-11-7-13(14(15)17)10-16(8-11)9-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3,(H2,15,17) |
Clave InChI |
WSSVJGKQDKTJEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=C(C1)C(=O)N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


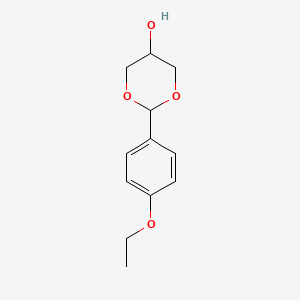
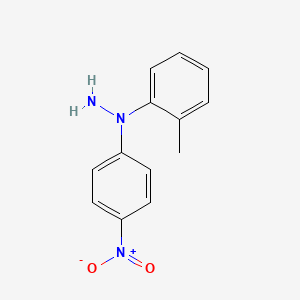
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
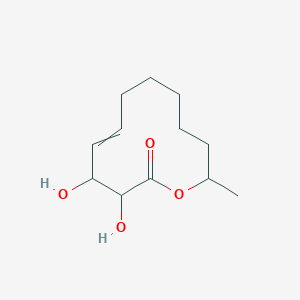

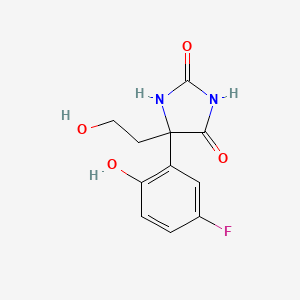
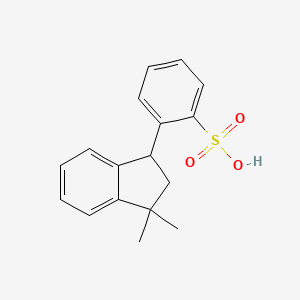
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
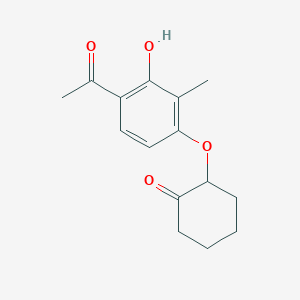

![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)

